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Off-target kinase activity of BMS-509744 at high concentrations

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Compound of Interest		
Compound Name:	BMS-509744	
Cat. No.:	B1667217	Get Quote

Technical Support Center: BMS-509744

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target kinase activity of **BMS-509744**, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cellular assays when using **BMS-509744** at concentrations above 1 μ M. Could this be due to off-target effects?

A1: Yes, it is highly probable that unexpected cellular phenotypes at micromolar concentrations of **BMS-509744** are a result of off-target kinase activity. While **BMS-509744** is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK) with an IC50 of 19 nM, its selectivity decreases at higher concentrations.[1][2][3][4][5] Known off-targets that are inhibited in the low micromolar range include Fyn, Insulin Receptor (IR), Lck, and Bruton's tyrosine kinase (Btk). Inhibition of these kinases can lead to a variety of cellular effects unrelated to ITK inhibition.

Q2: What are the known primary off-targets of **BMS-509744** and at what concentrations do these interactions occur?

A2: At higher concentrations, **BMS-509744** has been shown to inhibit other kinases. The known off-targets and their respective IC50 values are summarized in the data table below. Notably,

Troubleshooting & Optimization





Fyn and the Insulin Receptor are inhibited at 1.1 μ M, Lck at 2.4 μ M, and Btk at 4.1 μ M. It is reported to have little to no activity against 14 other kinases, with IC50 values greater than or equal to 11 μ M.

Q3: Our experiments involve signaling pathways downstream of the T-cell receptor (TCR). Which non-ITK pathways might be affected by **BMS-509744** at high concentrations?

A3: Given that **BMS-509744** can inhibit Lck and Fyn, two key kinases in the Src family that are also involved in the initial steps of TCR signaling, you may observe broader effects on T-cell activation than anticipated from ITK inhibition alone. Furthermore, inhibition of Btk could impact B-cell receptor signaling if your experimental system contains B-cells. Off-target inhibition of the Insulin Receptor (IR) could affect metabolic and growth signaling pathways.

Q4: We are not seeing the expected level of inhibition of our target, ITK, in our cellular assay. What could be the issue?

A4: Several factors could contribute to this observation. Firstly, ensure the stability of your BMS-509744 stock solution, as solutions can be unstable and it is recommended to prepare them fresh.[3] Secondly, confirm the expression and activity of ITK in your specific cell line. If ITK's role is not central to the pathway you are studying in your cellular context, its inhibition may not produce a significant effect.[6] Lastly, consider the possibility of cellular efflux pumps or poor cell permeability affecting the intracellular concentration of the inhibitor. A cellular thermal shift assay (CETSA) could be employed to verify target engagement within the cell.

Q5: How can we experimentally confirm that the observed unexpected effects are due to off-target activities of **BMS-509744**?

A5: To confirm off-target effects, you can perform several experiments:

- Use a structurally different ITK inhibitor: If a different, potent, and selective ITK inhibitor does
 not reproduce the phenotype, it is likely that the effect is specific to BMS-509744's off-target
 profile.
- Rescue experiment: If possible, overexpress a drug-resistant mutant of ITK. If this does not rescue the phenotype, it points towards off-target effects.



- Kinase Profiling: Perform a kinase panel screen with BMS-509744 at the concentrations
 used in your experiments to identify all potential off-targets.
- Specific inhibitors for suspected off-targets: Use highly selective inhibitors for the suspected
 off-target kinases (e.g., a specific Fyn or Lck inhibitor) to see if they phenocopy the effects of
 high concentrations of BMS-509744.

Quantitative Data on BMS-509744 Kinase Inhibition

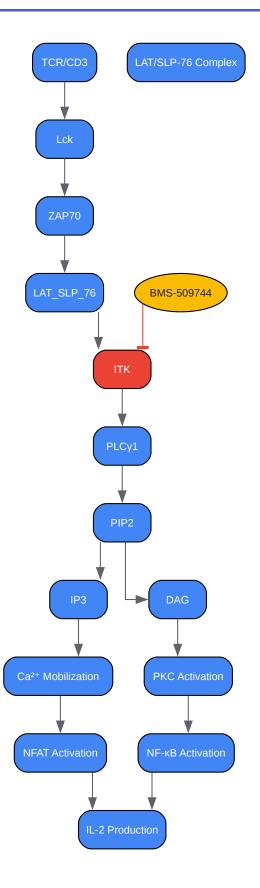
The following table summarizes the known on-target and off-target inhibitory activities of **BMS-509744**.

Kinase Target	IC50 (nM)	Fold Selectivity vs.	Reference
ITK	19	1x	[1][2][3][4][5]
Fyn	1,100	~58x	
IR (Insulin Receptor)	1,100	~58x	
Lck	2,400	~126x	-
Btk	4,100	~216x	_
Other Tec Family Kinases	>200-fold selective	>200x	[1][2]
Other Kinases (panel of 14)	≥11,000	>579x	

Signaling Pathway Diagrams

The following diagrams illustrate the intended and potential off-target signaling pathways affected by **BMS-509744**.

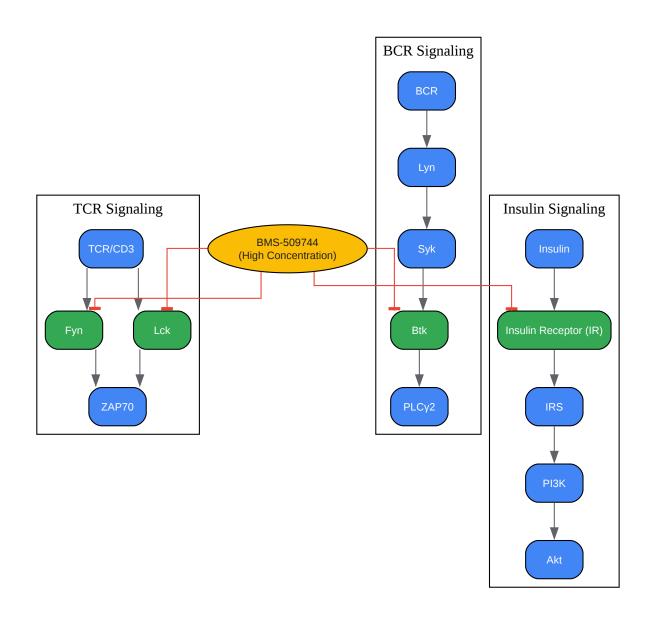




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Caption: Intended ITK Signaling Pathway Inhibition by BMS-509744.





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Caption: Potential Off-Target Signaling Pathway Inhibition by High Concentrations of **BMS-509744**.

Experimental Protocols



In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of **BMS-509744** against a purified kinase.

Materials:

- Purified recombinant kinase (e.g., Fyn, Lck, Btk, IR)
- Specific peptide substrate for the kinase
- BMS-509744
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
- 384-well white assay plates

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of BMS-509744 in 100% DMSO.
 Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
- Assay Plate Preparation: Add 1 μ L of each **BMS-509744** dilution or DMSO (vehicle control) to the wells of a 384-well plate.
- Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically but are typically in the low nM and µM range, respectively.
- Reaction Initiation: Add 10 μ L of the kinase reaction mixture to each well.



- Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
- Start Reaction: Initiate the kinase reaction by adding 10 μL of ATP solution (at a concentration close to the Km of the kinase) to each well.
- Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized to ensure the reaction is in the linear range.
- Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that BMS-509744 engages its target kinase within a cellular context.

Materials:

- Cells expressing the target kinase
- BMS-509744
- · Cell culture medium
- PBS (Phosphate-Buffered Saline)
- Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
- Antibody against the target kinase for Western blotting
- SDS-PAGE and Western blotting equipment



Procedure:

- Cell Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations
 of BMS-509744 or DMSO (vehicle control) for 1-2 hours in serum-free medium.
- Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
- Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
- Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
- Data Analysis: Quantify the band intensities of the soluble target protein at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of BMS-509744 indicates target engagement.

Kinobeads Profiling for Off-Target Identification

This chemical proteomics approach identifies the kinase targets of **BMS-509744** in a cellular lysate.

Materials:

- Cell lysate from the cell line of interest
- BMS-509744
- Kinobeads (immobilized broad-spectrum kinase inhibitors)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl2, 1 mM
 DTT, protease and phosphatase inhibitors)





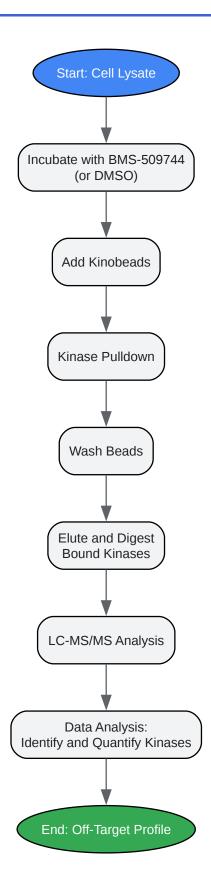


• LC-MS/MS equipment and software for protein identification and quantification

Procedure:

- Lysate Preparation: Prepare a cell lysate with a protein concentration of at least 2 mg/mL.
- Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of BMS-509744 (or DMSO as a control) for 45 minutes at 4°C.
- Kinobeads Pulldown: Add Kinobeads to each lysate and incubate for 30 minutes at 4°C to capture kinases that are not bound to **BMS-509744**.
- Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
- Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.
- LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS to identify and quantify the captured kinases.
- Data Analysis: Compare the amount of each kinase pulled down in the presence of BMS-509744 to the DMSO control. A dose-dependent decrease in the amount of a specific kinase pulled down indicates that it is a target of BMS-509744. The data can be used to calculate apparent dissociation constants (Kd) for the inhibitor-kinase interactions.





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Caption: Experimental Workflow for Kinobeads Profiling.



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